molecular formula C16H22N4OS B6453721 N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2549007-07-8

N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6453721
CAS No.: 2549007-07-8
M. Wt: 318.4 g/mol
InChI Key: CQKSKNVOIHYOCW-UHFFFAOYSA-N
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Description

N-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 7 and a pyrrolidin-3-amine group at position 3. The pyrrolidine moiety is further functionalized with a tetrahydropyran-4-yl (oxan-4-yl) group. This structure combines aromaticity from the thienopyrimidine system with the conformational flexibility of the pyrrolidine and oxane rings, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

The synthesis of this compound likely involves substitution reactions using 4-chloro-7-methylthieno[3,2-d]pyrimidine (CAS 175137-21-0) as a key intermediate, as evidenced by analogous procedures in the literature . Ammonia or amine nucleophiles displace the chloro group under reflux conditions, followed by functionalization of the pyrrolidine ring.

Properties

IUPAC Name

7-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11-9-22-15-14(11)17-10-18-16(15)19-12-2-5-20(8-12)13-3-6-21-7-4-13/h9-10,12-13H,2-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKSKNVOIHYOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenated intermediates, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated intermediates, amines, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

  • N4-[2-(2-Pyridyl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4-amine (): Substituent: A pyridyl-ethyl group replaces the oxan-4-yl-pyrrolidin-3-amine moiety. Molecular weight (calculated: ~310 g/mol) is lower than the target compound (~360 g/mol), suggesting differences in solubility and bioavailability . Synthetic Route: Likely involves nucleophilic substitution of 4-chloro-thienopyrimidine with 2-(2-pyridyl)ethylamine.
  • N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)]cyclobutyl} Derivatives (): Core Variation: Replaces thieno[3,2-d]pyrimidine with pyrrolo[2,3-d]pyrimidine. This alters electronic properties and binding affinities in biological targets .

Pyrrolidine- and Piperidine-Based Analogues

  • (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride (): Similarity: 0.89 structural similarity to the target compound. Key Difference: Lacks the oxan-4-yl group and thienopyrimidine core. The dihydrochloride salt enhances water solubility but reduces blood-brain barrier penetration compared to the neutral oxane-containing compound .
  • N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (): Scaffold: Piperidine replaces pyrrolidine, and the core is pyrrolo[2,3-d]pyrimidine.

Fused Heterocyclic Systems

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Hybrid Structure: Integrates pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine. Applications: Such hybrids are often explored for dual kinase inhibition (e.g., targeting JAK2 and FLT3). The phenyl group enhances hydrophobic interactions in enzyme pockets .
  • N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines (): Core Modification: Benzothieno[3,2-d]pyrimidine replaces thieno[3,2-d]pyrimidine. Reactivity: The fused benzene ring increases planarity and π-π stacking capacity, but reduces solubility compared to the methyl-substituted thieno derivative .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Reference
Target Compound C17H22N4OS 354.45 Thieno[3,2-d]pyrimidine 1-(Oxan-4-yl)pyrrolidin-3-amine -
N4-[2-(2-Pyridyl)ethyl]-7-methylthienopyrimidine C15H15N5S 313.38 Thieno[3,2-d]pyrimidine 2-(2-Pyridyl)ethyl
(R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine C8H12N4 164.21 Pyrimidine Pyrrolidin-3-amine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thienopyrimidine C17H11N7S 369.39 Hybrid (Thieno + Pyrazolo) 3-Phenyl

Biological Activity

N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 284.36 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Oxan and Pyrrolidine Moieties : This step may involve the use of coupling reactions or nucleophilic substitutions.
  • Purification : Techniques like column chromatography are employed to obtain the desired purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has potential effects on various receptors that mediate physiological responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
Compound AE. coli
Compound BStaphylococcus aureus

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Research indicates that it may selectively inhibit Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways.

StudyModelFindings
Study 1Rat model of arthritisReduced inflammation markers
Study 2Human cell linesDecreased cytokine production

Case Studies

In a significant case study involving a rat model of adjuvant-induced arthritis, the compound demonstrated a marked reduction in joint swelling and inflammation when administered at therapeutic doses. This suggests its potential for treating autoimmune conditions.

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